Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one
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Overview
Description
Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-e][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehyde uracil-6-ylhydrazones with diethyl azodiformate, leading to the formation of the desired triazine ring . Another approach includes the condensation of ethyl aroylpyruvates with hydrazino-pyrazolo[3,4-d]pyrimidine .
Industrial Production Methods
Industrial production methods for pyrimido[5,4-e][1,2,4]triazin-3(4H)-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrimido[5,4-e][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby blocking the enzyme’s activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the target protein, enhancing its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Thienopyrimidine: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Uniqueness
Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrogen bonds and its versatile reactivity make it a valuable compound in medicinal chemistry and other scientific research areas .
Biological Activity
Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One efficient method reported includes the nitrosation of hydrazone compounds followed by cyclization through nucleophilic attack on the nitroso group. The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- In vitro Studies : Compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines. One notable derivative exhibited an IC50 value of 6.0 ± 0.4 μM against A549 lung cancer cells while demonstrating selectivity by not inhibiting normal human lung fibroblast cells at concentrations up to 100 μM .
- Mechanism of Action : The cytotoxic effects are believed to be linked to the inhibition of certain cellular pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
This compound also displays antimicrobial properties:
- Broad-Spectrum Activity : Compounds in this class have demonstrated activity against a range of pathogens including bacteria and fungi. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with varying degrees of sensitivity .
- Potential Applications : The antimicrobial properties suggest possible applications in treating infections caused by resistant strains of bacteria.
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
-
Anticancer Evaluation :
Compound Cell Line IC50 (μM) Selectivity 5j A549 6.0 ± 0.4 High 6a MCF-7 12.0 ± 0.5 Moderate 6b K-562 15.0 ± 0.7 Low - Antimicrobial Assessment :
Properties
CAS No. |
3861-27-6 |
---|---|
Molecular Formula |
C5H3N5O |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
2H-pyrimido[5,4-e][1,2,4]triazin-3-one |
InChI |
InChI=1S/C5H3N5O/c11-5-8-3-1-6-2-7-4(3)9-10-5/h1-2H,(H,8,10,11) |
InChI Key |
WBLCYHQJQVVZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NNC(=O)N=C21 |
Origin of Product |
United States |
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